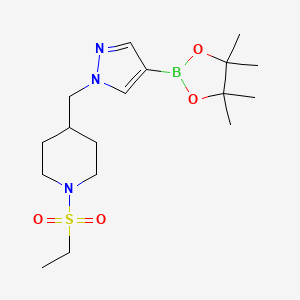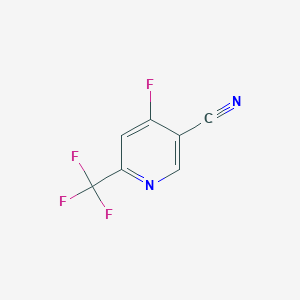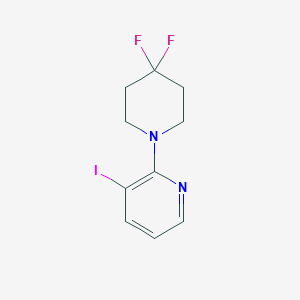![molecular formula C10H12BrNOSi B13719260 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine is a compound that belongs to the class of pyridine derivatives It features a bromine atom at the 6th position, a hydroxyl group at the 2nd position, and a trimethylsilyl-ethynyl group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Hydroxylation: The addition of a hydroxyl group at the 2nd position.
Trimethylsilyl-ethynylation: The attachment of a trimethylsilyl-ethynyl group at the 3rd position.
These reactions are carried out under specific conditions, often involving the use of catalysts and reagents such as palladium and copper salts for the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can introduce various functional groups .
Aplicaciones Científicas De Investigación
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can act as a protecting group, while the hydroxyl and bromine groups can participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-6-[(trimethylsilyl)ethynyl]-3H-imidazo[4,5-b]pyridine: Similar structure with a methyl group instead of a hydroxyl group.
6-Bromo-2-chloro-4-[(trimethylsilyl)ethynyl]pyridin-3-amine: Similar structure with a chlorine atom instead of a hydroxyl group.
Uniqueness
6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine is unique due to the presence of both a hydroxyl group and a bromine atom on the pyridine ring, which allows for a diverse range of chemical reactions and applications. The trimethylsilyl-ethynyl group also provides steric protection and enhances the compound’s stability .
Propiedades
Fórmula molecular |
C10H12BrNOSi |
|---|---|
Peso molecular |
270.20 g/mol |
Nombre IUPAC |
6-bromo-3-(2-trimethylsilylethynyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H12BrNOSi/c1-14(2,3)7-6-8-4-5-9(11)12-10(8)13/h4-5H,1-3H3,(H,12,13) |
Clave InChI |
JRYROPPYHWDZTA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=C(NC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)




